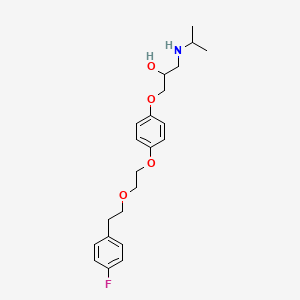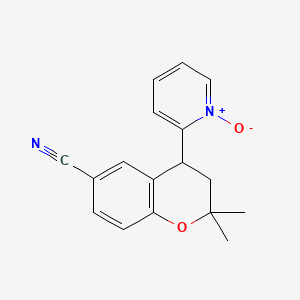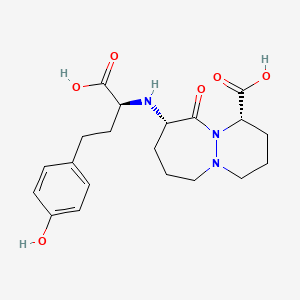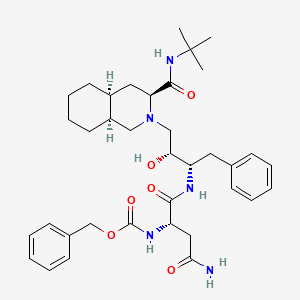
Pentrinitrol
概述
描述
Pentrinitrol, also known as pentaerythritol trinitrate, is a metabolite of pentaerythritol tetranitrate. It has been introduced as an antianginal agent for humans. This compound decreases myocardial oxygen consumption and has a relatively long duration of action. Its pharmacologic effects are similar to those of nitroglycerin, but with a longer duration of action .
准备方法
Synthetic Routes and Reaction Conditions: Pentrinitrol is synthesized from pentaerythritol tetranitrate. The preparation involves the nitration of pentaerythritol with a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In industrial settings, the production of pentaerythritol involves the reaction of formaldehyde with acetaldehyde in the presence of a basic catalyst, followed by nitration to produce pentaerythritol tetranitrate. This intermediate is then further nitrated to yield this compound .
化学反应分析
Types of Reactions: Pentrinitrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce pentaerythritol tetranitrate.
Reduction: It can be reduced to form pentaerythritol.
Substitution: this compound can undergo substitution reactions where nitrate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pentaerythritol tetranitrate.
Reduction: Pentaerythritol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
Pentrinitrol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular respiration and oxidative stress.
Medicine: Investigated for its antianginal properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the production of explosives and as a stabilizer in various industrial processes
作用机制
Pentrinitrol exerts its effects by decreasing myocardial oxygen consumption. It achieves this by dilating blood vessels, which reduces the workload on the heart and lowers blood pressure. The molecular targets involved include endothelial cells and smooth muscle cells in the vascular system. This compound also induces the production of nitric oxide, which further aids in vasodilation .
相似化合物的比较
Nitroglycerin: Similar pharmacologic effects but shorter duration of action.
Isosorbide dinitrate: Another nitrate used for angina, with different pharmacokinetics.
Pentaerythritol tetranitrate: The parent compound of pentrinitrol, used in similar applications.
Uniqueness: this compound is unique due to its longer duration of action compared to nitroglycerin and its ability to provide sustained relief from angina pectoris. This makes it particularly useful for patients who require long-term management of angina .
属性
IUPAC Name |
[2-(hydroxymethyl)-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O10/c9-1-5(2-16-6(10)11,3-17-7(12)13)4-18-8(14)15/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBAEHHXGZRCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862712 | |
| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607-17-6 | |
| Record name | Pentaerythritol, trinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1607-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentrinitrol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentrinitrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTRINITROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SL9HWA66P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of pentrinitrol in treating angina pectoris?
A1: this compound, similar to other nitrates like nitroglycerin, acts as a vasodilator. While the exact mechanism is not fully elucidated in the provided research, it's suggested that this compound exerts its antianginal effects by reducing both pre-exercise and exercise-induced systolic blood pressure. [] This suggests a relaxation of blood vessels, potentially decreasing cardiac workload and oxygen demand.
Q2: Does this compound directly impact myocardial oxygen consumption?
A3: Research indicates that this compound, even at doses inducing significant hemodynamic changes, doesn't significantly alter myocardial oxygen consumption in dogs. [] This suggests that its beneficial effects in angina might be primarily mediated through its vasodilatory action, reducing cardiac workload, rather than directly influencing myocardial oxygen utilization.
Q3: How does this compound affect the distribution of blood within the heart?
A4: In contrast to the vasodilatory effects seen systemically, research indicates that this compound, at a dose of 80 µg/kg intravenously, did not significantly alter the distribution of blood volume within different chambers and regions of the canine heart. [] This finding implies that while this compound effectively dilates peripheral vessels, it may not have a significant direct impact on the distribution of blood flow within the myocardium itself.
Q4: How long does the antianginal effect of this compound last?
A5: Studies on patients with angina pectoris demonstrate that the administration of 10 mg sublingual this compound effectively improves exercise tolerance, as measured by increased exercise time and metabolic oxygen equivalents (METs), for at least 60 minutes post-administration. [] This suggests a clinically relevant duration of action for this compound in alleviating angina symptoms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)


![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)








